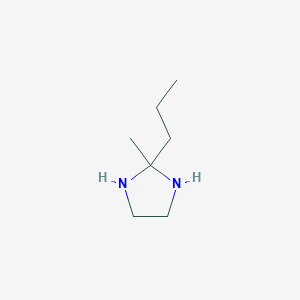![molecular formula C8H12N2O2 B13111271 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of amino acid derivatives. For instance, the cyclization of prolylphenylalanine and phenylalanylproline methyl esters can yield pyrrolo[1,2-a]pyrazine derivatives . Other synthetic routes include cycloaddition and direct C-H arylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in microbial growth and inflammation . Its antioxidant properties suggest it may neutralize free radicals and protect cells from oxidative damage .
Comparación Con Compuestos Similares
2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives:
3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: This compound has a benzyl group instead of a methyl group, which may alter its biological activity.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3 |
Clave InChI |
LERUHVMGZCJXLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N2CCCC2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


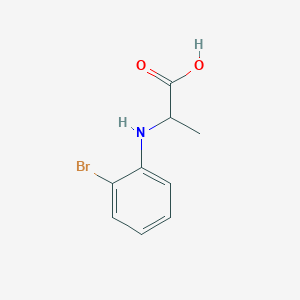

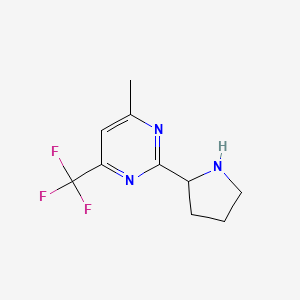

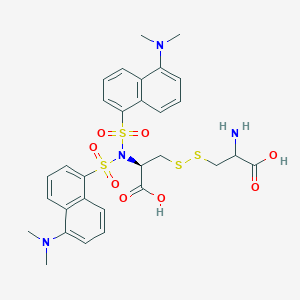

![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)

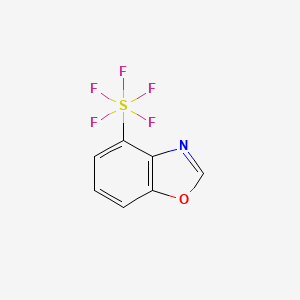
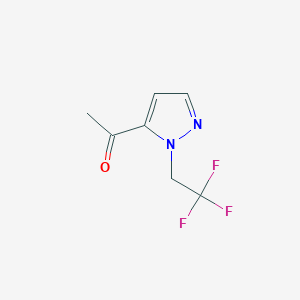
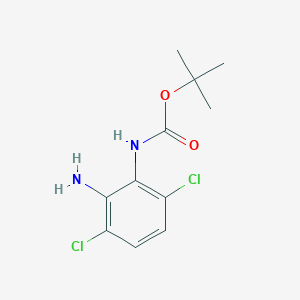

![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
